molecular formula C5H9N B2931510 4-Azaspiro[2.3]hexane CAS No. 125441-13-6

4-Azaspiro[2.3]hexane

Cat. No.: B2931510
CAS No.: 125441-13-6
M. Wt: 83.134
InChI Key: RBWVZFZPIWEEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azaspiro[2.3]hexane is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.134. The purity is usually 95%.
BenchChem offers high-quality 4-Azaspiro[2.3]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azaspiro[2.3]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-5(1)3-4-6-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWVZFZPIWEEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 4-Azaspiro[2.3]hexane as a High-Value Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Architecture

In the pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character while maintaining ligand efficiency. 4-Azaspiro[2.3]hexane represents a distinct subclass of these scaffolds, functioning as a geometrically constrained bioisostere of piperidine and morpholine.

Unlike its isomer 5-azaspiro[2.3]hexane, where the nitrogen is distal to the spiro junction, the 4-azaspiro[2.3]hexane places the nitrogen atom directly adjacent to the quaternary spiro carbon.[1] This unique topology imparts specific electronic desolvation penalties and vector orientations that are invaluable for fine-tuning potency and metabolic stability in lead optimization.

Molecular Specifications
PropertyDataNotes
IUPAC Name 4-Azaspiro[2.3]hexaneNitrogen at position 4 (adjacent to spiro center).[1][2][3][4][5][6]
Molecular Formula C₅H₉N Saturated bicyclic system.
Molecular Weight 83.13 g/mol High ligand efficiency potential.
CAS Registry 836789-14-0 (Generic)Often cited as HCl salt or N-Boc derivative (e.g., 1626789-90-5).
Geometry Distorted PuckeredAzetidine ring exhibits puckering to relieve torsional strain.
Basicity (pKa) ~8.5 - 9.0 (Est.)Lower than piperidine due to s-character influence from the strained ring.
Structural Logic & Numbering

Proper nomenclature is critical for synthetic planning. In the spiro[2.3]hexane system, numbering initiates at the smaller ring (cyclopropane) and proceeds through the spiro junction.

  • Positions 1-3: Cyclopropane ring (Position 3 is the spiro carbon).

  • Positions 4-6: Azetidine ring.[1][5][7]

  • "4-Aza": Indicates Nitrogen replaces the carbon at position 4, directly bonded to the spiro center (C3).[1]

Structure Figure 1: Connectivity of 4-Azaspiro[2.3]hexane. Note the N4-C3(Spiro) junction. Spiro C3 (Spiro) N4 N4 Spiro->N4 Direct Bond C1 C1 Spiro->C1 C5 C5 N4->C5 C2 C2 C1->C2 C2->Spiro C6 C6 C5->C6 C6->Spiro

[2][8]

Part 2: Synthetic Methodology (The Galavskyy Protocol)

Historically, 4-azaspiro[2.3]hexanes were difficult to access compared to their 5-aza counterparts.[7] The most authoritative and scalable method currently available involves the Tebbe olefination of 2-azetidinones followed by cyclopropanation , as detailed by Galavskyy et al. (Enamine Ltd) [1].

This route is preferred because it builds the spiro-cyclopropane ring onto a pre-formed 4-membered lactam, avoiding the difficult cyclization of gem-disubstituted cyclopropanes.

Reaction Scheme Workflow

Synthesis Figure 2: The Galavskyy Route for Scalable Synthesis Start Start: N-Boc-2-azetidinone (Commercially Available) Step1 Step 1: Methylenation (Tebbe or Petasis Reagent) Start->Step1 Cp2TiCH2ClAlMe2 THF, -40°C to RT Inter1 Intermediate: N-Boc-2-methyleneazetidine Step1->Inter1 Step2 Step 2: Cyclopropanation (Simmons-Smith: Et2Zn, CH2I2) Inter1->Step2 Et2Zn, CH2I2 DCM, 0°C Product Product: N-Boc-4-azaspiro[2.3]hexane Step2->Product Deprotect Step 3: Acidic Deprotection (HCl/Dioxane or TFA) Product->Deprotect Final Target: 4-Azaspiro[2.3]hexane HCl Deprotect->Final

Detailed Protocol

Step 1: Methylenation of N-Boc-2-azetidinone

  • Reagent Choice: The Tebbe reagent is effective, but the Petasis reagent (dimethyltitanocene) is often preferred for milder conditions and easier workup on larger scales.

  • Procedure: To a solution of tert-butyl 2-oxoazetidine-1-carboxylate in THF/Toluene, the titanium reagent is added at 65°C. The carbonyl oxygen is replaced by a methylene group (=CH₂), yielding tert-butyl 2-methyleneazetidine-1-carboxylate.

  • Critical Control Point: Ensure anhydrous conditions; moisture destroys the titanium carbene species immediately.

Step 2: Simmons-Smith Cyclopropanation

  • Mechanism: The exocyclic double bond is highly reactive toward carbenoids.

  • Procedure: Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) are reacted in dichloromethane (DCM) to generate the zinc-carbenoid species. This is added to the methylene azetidine intermediate at 0°C.

  • Safety Note: Diethylzinc is pyrophoric. Cannula transfer techniques are mandatory.

  • Outcome: The carbenoid adds across the double bond to form the spiro-cyclopropane ring, yielding tert-butyl 4-azaspiro[2.3]hexane-1-carboxylate.

Step 3: Deprotection

  • Standard: 4M HCl in dioxane or TFA in DCM removes the Boc group, yielding the stable hydrochloride salt.

Part 3: Applications in Drug Discovery[1][6][9]

The 4-azaspiro[2.3]hexane scaffold is not merely a space-filler; it is a functional tool for modulating physicochemical properties.

Bioisosteric Utility

This scaffold serves as a rigidified bioisostere for:

  • Piperidine: Reducing the conformational entropy penalty upon binding.[1]

  • Morpholine: When oxygen functionality is not required for H-bonding but solubility is needed.

  • Gem-dimethyl groups: The spiro-cyclopropane mimics the steric bulk of a gem-dimethyl group but introduces distinct electronic vectors.

Physicochemical Modulation (The "Spiro Effect")

The placement of the Nitrogen at position 4 (adjacent to the spiro center) has a profound effect on basicity compared to the 5-aza isomer.[1]

Feature4-Azaspiro[2.3]hexane5-Azaspiro[2.3]hexaneImpact on Drug Design
N-Environment Sterically crowded, adjacent to quaternary C.Less crowded, beta to quaternary C.4-aza offers higher metabolic stability near the N-center.
Basicity Reduced (Inductive withdrawal by cyclopropane).Standard secondary amine.4-aza is better for improving permeability (less ionized at physiological pH).
Exit Vectors ~109° (Tetrahedral distortion).Linear/Planar variations.4-aza provides unique vector access to binding pockets.
Metabolic Stability

The spiro-cyclopropane ring at position 3 effectively blocks metabolic oxidation at the alpha-carbon position (a common soft spot in piperidines). Furthermore, the strained nature of the ring alters the hybridization of the adjacent C-H bonds, making them less susceptible to CYP450 abstraction [2].

Applications Figure 3: Strategic Advantages in Lead Optimization cluster_props Physicochemical Impact cluster_use Medicinal Chemistry Use Case Scaffold 4-Azaspiro[2.3]hexane P1 Lower pKa (vs Piperidine) Scaffold->P1 P2 Increased Fsp3 (Solubility/Selectivity) Scaffold->P2 P3 Metabolic Blocking (Alpha-C protection) Scaffold->P3 U3 Entropy Reduction Scaffold->U3 U1 Piperidine Replacement P1->U1 U2 Vector Optimization P2->U2 P3->U1

References

  • Galavskyy, S., et al. (2021).[6] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). 4-azaspiro[2.3]hexane. National Center for Biotechnology Information.

  • ChemRxiv Preprints. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

Sources

Technical Guide: Chemical Stability & Engineering of the 4-Azaspiro[2.3]hexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability, synthesis, and medicinal chemistry applications of the 4-azaspiro[2.3]hexane scaffold.

Executive Summary: The "Overlooked" Bioisostere

The 4-azaspiro[2.3]hexane scaffold represents a high-value pharmacophore in modern drug discovery, functioning as a conformationally restricted, metabolically robust bioisostere of piperidine . Unlike its isomer 5-azaspiro[2.3]hexane (where nitrogen is distal to the spiro center), the 4-aza variant places the nitrogen atom directly adjacent to the spiro-carbon.[1]

This specific regiochemistry induces a unique electronic environment: the electron-withdrawing nature of the strained cyclopropane ring exerts a strong inductive effect on the adjacent nitrogen, significantly modulating basicity and lipophilicity. This guide analyzes the stability profile that permits this strained system to survive harsh synthetic conditions and biological environments.

Structural Physics & Physicochemical Profile[2]

Strain Energy and Geometry

The 4-azaspiro[2.3]hexane system fuses a cyclopropane ring (approx. 27.5 kcal/mol strain) with an azetidine ring (approx. 26 kcal/mol strain) at a single quaternary carbon. Despite a total ring strain energy (RSE) exceeding 50 kcal/mol , the scaffold exhibits remarkable kinetic stability.

  • Puckering: The azetidine ring adopts a puckered conformation to relieve torsional strain, while the cyclopropane remains planar.

  • Bond Angles: The spiro-carbon maintains a distorted tetrahedral geometry. The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) at the spiro center actually enhances the stability of the ring system relative to isolated azetidines, favoring ring closure over ring opening.

Physicochemical Modulation (Piperidine Comparison)

Replacing a piperidine core with 4-azaspiro[2.3]hexane alters key ADME properties due to the change in hybridization and volume.

PropertyEffect vs. PiperidineMechanism
Basicity (pKa) Decreases (~0.9 - 1.0 units) The

-rich character of the cyclopropane ring exerts an electron-withdrawing inductive effect (

) on the adjacent nitrogen, reducing lone pair availability.
Lipophilicity (LogP) Increases (~0.5 units) Increased hydrocarbon density and reduced polar surface area (PSA) contribution from the less basic amine.
Vector Geometry Rigidified Exit vectors mimic trans-1,4-disubstituted cyclohexanes/piperidines but with zero conformational flexibility.

Chemical Stability Assessment

Hydrolytic Stability (Acid/Base)

Contrary to the intuition that acid might trigger ring-opening of the strained azetidine, the 4-azaspiro[2.3]hexane core demonstrates high acid tolerance .

  • Acid Resistance: The scaffold survives standard deprotection conditions, such as Trifluoroacetic acid (TFA) in DCM (used to remove Boc groups) and HCl in dioxane . This suggests that the activation energy for acid-catalyzed ring opening (nucleophilic attack at the spiro or adjacent carbons) is sufficiently high to prevent degradation at ambient temperatures.

  • Base Resistance: The scaffold is stable against strong non-nucleophilic bases (e.g., DBU, LiHMDS) used during functionalization steps (e.g., alkylations).

Thermal and Oxidative Stability
  • Storage Stability: Halogenated intermediates (e.g., dibromo-derivatives) have been reported stable at -20°C for >12 months without degradation.[1]

  • Thermal Sensitivity: While the final scaffold is robust, intermediates such as azetidine enamines (precursors) are thermally sensitive. Heating these precursors without electron-withdrawing protecting groups can lead to polymerization or rearrangement.

  • Oxidative Liability: The nitrogen is susceptible to N-oxidation (N-oxide formation) if treated with strong oxidants (m-CPBA) without protection, similar to standard secondary/tertiary amines.

Degradation Pathways (Theoretical)

Under extreme forcing conditions (high heat + strong nucleophile), the likely degradation pathway involves nucleophilic attack at the least hindered carbon of the azetidine ring, relieving strain.

Degradation Spiro 4-Azaspiro[2.3]hexane (Intact) Protonation N-Protonation (Activated) Spiro->Protonation Fast Acid H+ / Nucleophile (Nu) Acid->Protonation Open Ring Opening (Gamma-Nu Amine) Protonation->Open Slow (High Ea) Requires Heat/Strong Nu

Figure 1: Theoretical acid-catalyzed degradation pathway. Note that under standard synthetic conditions (TFA/DCM), the "Ring Opening" step is kinetically disfavored.

Synthesis & Handling Protocol

The most robust, scalable route to 4-azaspiro[2.3]hexanes involves the Tebbe Olefination / Cyclopropanation sequence. This route avoids the instability of acyclic precursors by building the cyclopropane onto a pre-existing azetidine.

Validated Synthetic Workflow
  • Starting Material: N-Boc-3-azetidinone (commercially available).

  • Olefination (Critical Step): Convert ketone to exocyclic alkene.

    • Reagent: Tebbe reagent or Petasis reagent (dimethyl titanocene).[2][3]

    • Note: The Petasis reagent is milder and preferred for scale-up.

  • Cyclopropanation: Convert exocyclic alkene to spiro-cyclopropane.

    • Reagent: Ethyl diazoacetate (EDA) with Pd(OAc)2 or Cu(acac)2 catalyst.

    • Safety: Diazomethane derivatives are hazardous; generate in situ or handle in flow if possible.

Step-by-Step Protocol Visualization

Synthesis Start N-Boc-3-Azetidinone (Stable Precursor) Step1 Olefination (Cp2TiMe2, 65°C) Start->Step1 Inter N-Boc-3-Methyleneazetidine (Volatile Intermediate) Step1->Inter Yield: ~70-80% Step2 Cyclopropanation (N2CHCO2Et, Pd(OAc)2) Inter->Step2 Product 4-Azaspiro[2.3]hexane-1-carboxylate (Stable Scaffold) Step2->Product Yield: ~60-85% Multigram Scale

Figure 2: The "Titanocene-Carbenoid" route. This pathway minimizes the lifetime of high-energy open-chain intermediates.

Handling Precautions
  • Volatile Intermediates: The 3-methyleneazetidine intermediate is volatile. Evaporate solvents carefully at controlled pressures.

  • Purification: The final spiro-scaffold is non-polar compared to the starting material. Silica gel chromatography is effective (Hexane/EtOAc gradients).

  • Storage: Store N-Boc protected forms at 4°C. HCl salts of the free amine are hygroscopic but chemically stable.

Medicinal Chemistry Applications

Bioisosteric Replacement

The 4-azaspiro[2.3]hexane is a direct replacement for piperidine and morpholine rings.

  • Metabolic Stability: The spiro-fusion blocks the C3 and C5 positions of the equivalent piperidine ring, which are common sites for oxidative metabolism (CYP450 hydroxylation).

  • Gem-Difluorination: Introducing fluorine at the cyclopropane methylene position (via difluorocarbene during synthesis) further lowers basicity (

    
    pKa ~ -3.0) and blocks metabolic attack, useful for optimizing CNS penetration.
    
Case Study Comparison
FeaturePiperidine Drug4-Azaspiro[2.3]hexane AnalogBenefit
Clearance High (C-oxidation)LowSteric blocking of metabolic soft spots.
Permeability ModerateHighIncreased lipophilicity + reduced pKa (less ionized at pH 7.4).
Selectivity FlexibleRigid"Locking" the active conformation reduces off-target binding.

References

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation.[4] The Journal of Organic Chemistry.[4]

  • Yang, Z., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.[1][5][6] ChemRxiv.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][4][6][7][8]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.[4]

Sources

The Ascendancy of Strained Scaffolds: A Theoretical and Computational Guide to 4-Azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel three-dimensional molecular scaffolds that can unlock new chemical space and provide superior intellectual property positions is a cornerstone of modern drug discovery. Among the rising stars in this arena are strained spirocyclic systems, which offer rigid frameworks and precise exit vectors for substituent placement. This technical guide delves into the theoretical and computational landscape of 4-azaspiro[2.3]hexane, a fascinating and recently highlighted bioisostere of the ubiquitous piperidine ring. While experimental investigations have begun to chart its physicochemical properties and synthetic accessibility, a comprehensive computational understanding remains a burgeoning field of inquiry. This document will serve as a detailed manual for researchers, scientists, and drug development professionals, outlining the current state of knowledge and, more critically, providing a roadmap for future theoretical and computational exploration of this promising scaffold. We will dissect the key computational methodologies, from quantum chemical calculations of electronic structure to the prediction of ADMET properties, that are essential for unlocking the full potential of 4-azaspiro[2.3]hexane and its derivatives in the design of next-generation therapeutics.

Introduction: The Allure of the Aza-Spirane

The piperidine moiety is a stalwart in medicinal chemistry, gracing the structures of numerous approved drugs. However, the very success of this scaffold necessitates the exploration of novel bioisosteres to navigate crowded patent landscapes and fine-tune pharmacological profiles. 4-Azaspiro[2.3]hexane has emerged as a compelling candidate in this regard.[1][2][3] Its rigid, spirocyclic fusion of a cyclopropane and an azetidine ring presents a unique conformational landscape compared to the flexible chair/boat conformations of piperidine. This rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities by reducing the entropic penalty upon binding to a biological target.

Recent synthetic breakthroughs have enabled the multigram-scale production of 4-azaspiro[2.3]hexane derivatives, paving the way for their broader investigation.[1][4] Initial physicochemical characterization has revealed that the introduction of the 4-azaspiro[2.3]hexane scaffold, in comparison to a parent piperidine, leads to a decrease in basicity (ΔpKa ≈ 0.9) and an increase in lipophilicity (ΔLogP ≈ 0.5).[1] These experimental findings provide a crucial foundation for the application of computational methods to not only understand these properties at a deeper electronic level but also to predict the properties of novel, as-yet-unsynthesized derivatives.

Structural and Conformational Analysis: Beyond the X-ray

While X-ray crystallography provides a definitive solid-state picture of molecular geometry, the conformational dynamics in solution are paramount for understanding biological activity. Computational chemistry offers a powerful lens to explore the conformational space of 4-azaspiro[2.3]hexane and its derivatives.

Conformational Searching and Analysis

A thorough exploration of the potential energy surface is the first step in understanding the conformational preferences of a molecule. For a relatively rigid system like 4-azaspiro[2.3]hexane, methods such as systematic grid scans or more sophisticated approaches like Monte Carlo and molecular dynamics simulations can be employed.

Experimental Protocol: Conformational Analysis Workflow

  • Structure Generation: Generate an initial 3D structure of the 4-azaspiro[2.3]hexane derivative of interest using a molecular builder.

  • Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94s, OPLS3e) that is well-parameterized for small organic molecules.

  • Conformational Search: Employ a conformational search algorithm, such as the LowModeMD or a Monte Carlo multiple minimum (MCMM) method, to generate a diverse set of low-energy conformers.

  • Geometry Optimization and Energy Minimization: Each generated conformer should be subjected to geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Vibrational Frequency Analysis: Perform a frequency calculation on each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Based on the calculated Gibbs free energies, determine the Boltzmann population of each conformer at a given temperature to identify the most relevant structures in solution.

G

Exit Vector Plot (EVP) Analysis

A key computational tool that has already been applied to 4-azaspiro[2.3]hexane is the Exit Vector Plot (EVP) analysis.[1][4] This method is particularly useful for comparing the three-dimensional shapes of molecular scaffolds and their suitability as bioisosteres. EVP analysis characterizes the spatial relationship between two "exit vectors," which are typically the bonds connecting substituents to the core scaffold. By plotting the distance between the exit vector origins against the angle between them for a large number of conformations (often extracted from crystal structure databases or generated computationally), a "map" of the scaffold's accessible geometric space is created.[4]

The EVP analysis of 1,4-disubstituted 4-azaspiro[2.3]hexane has shown that it is structurally similar to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines.[1] This provides a strong computational validation for its use as a piperidine isostere.

Electronic Structure and Reactivity

A deep understanding of the electronic structure of 4-azaspiro[2.3]hexane is crucial for rationalizing its reactivity and its interactions with biological targets. Quantum chemical calculations are the primary tools for this purpose.

Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of 4-azaspiro[2.3]hexane. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

The molecular electrostatic potential (MEP) map is another powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

Table 1: Hypothetical Quantum Chemical Descriptors for 4-Azaspiro[2.3]hexane and Piperidine

Descriptor4-Azaspiro[2.3]hexane (Calculated)Piperidine (Calculated)Interpretation
HOMO Energy-6.5 eV-6.2 eVThe lower HOMO energy of 4-azaspiro[2.3]hexane suggests it is slightly less prone to oxidation than piperidine.
LUMO Energy1.8 eV2.1 eVThe lower LUMO energy indicates that 4-azaspiro[2.3]hexane is a slightly better electron acceptor.
HOMO-LUMO Gap8.3 eV8.3 eVThe similar HOMO-LUMO gaps suggest comparable kinetic stability.
Dipole Moment1.5 D1.2 DThe larger dipole moment of 4-azaspiro[2.3]hexane may influence its solubility and interactions with polar environments.

Note: These values are illustrative and would need to be calculated using appropriate DFT methods.

Predicting Reactivity

Computational methods can be used to predict the reactivity of 4-azaspiro[2.3]hexane in various chemical transformations. For instance, the proton affinity can be calculated to predict the pKa of the nitrogen atom, which is a key determinant of its behavior in biological systems. Fukui functions can be calculated to identify the most nucleophilic and electrophilic sites within the molecule with greater precision than MEP maps alone.

Furthermore, transition state theory combined with DFT calculations can be used to model reaction pathways and determine activation energies for various reactions, such as N-alkylation or N-acylation, which are common modifications in drug discovery.

In Silico Prediction of Physicochemical and ADMET Properties

The early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for the success of any drug discovery program. A variety of computational models, ranging from empirical to first-principles-based approaches, can be applied to 4-azaspiro[2.3]hexane and its derivatives.

Prediction of pKa and LogP

As mentioned, experimental data shows that 4-azaspiro[2.3]hexane has a lower pKa and a higher LogP than piperidine.[1] Computational methods can be used to predict these properties for novel derivatives, guiding the design of compounds with desired physicochemical profiles.

Several computational approaches exist for pKa prediction, including those based on quantum mechanical calculations of proton affinities and solvation energies, as well as quantitative structure-property relationship (QSPR) models trained on large datasets of known pKa values.[5][6] Similarly, LogP can be predicted using a variety of methods, from simple atom-based additive models to more complex approaches that consider the molecule's 3D structure and electronic properties.[7]

G

A Broader ADMET Profile

Beyond pKa and LogP, a wide range of other ADMET properties can be predicted computationally. These include aqueous solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of key metabolic enzymes like the cytochrome P450s. Various commercial and open-source software packages are available for these predictions, often employing machine learning models trained on large datasets of experimental data. These tools can be invaluable for prioritizing which 4-azaspiro[2.3]hexane derivatives to synthesize and test experimentally.[2]

Future Directions and Conclusion

The emergence of 4-azaspiro[2.3]hexane as a viable piperidine isostere opens up exciting new avenues for drug discovery. While the initial synthetic and physicochemical characterization has been crucial, the full potential of this scaffold can only be realized through a synergistic interplay between experimental and computational approaches.

Future theoretical and computational studies should focus on:

  • Building robust QSPR models specifically for 4-azaspiro[2.3]hexane derivatives to accurately predict their physicochemical properties.

  • Performing detailed conformational analysis of substituted 4-azaspiro[2.3]hexanes to understand how substituent placement affects the scaffold's geometry and its presentation of key pharmacophoric features.

  • Investigating the metabolism of 4-azaspiro[2.3]hexane-containing compounds through computational models to predict potential metabolic liabilities.

  • Utilizing structure-based drug design methods , such as molecular docking and molecular dynamics simulations, to design novel 4-azaspiro[2.3]hexane-based ligands for specific biological targets.

References

  • Galavskyy, S., Chernykh, A., Liashuk, O., Lesyk, D., Shishkina, S. V., Kliukovskyi, D., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]

  • Gimeno, A., & Reus, M. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(11), 2569. [Link]

  • Grygorenko, O. O., Ryabukhin, S. V., & Tolmachev, A. A. (2020). Chemical space of saturated and partially saturated nitrogen-containing heterocycles. Chemical Reviews, 120(3), 1463-1546.
  • Grygorenko, O. O., & Zozulya, S. (2019). Following Ramachandran: Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. The case of cycloalkanes. RSC Advances, 9(58), 33785-33794. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10947–10971. [Link]

  • Sandoval-Lira, J., Canales-Albarrán, A., & Flores-Holguín, N. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 63. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic systems in drug discovery. Chemical Reviews, 114(17), 8257–8322.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro [3.3] heptanes as building blocks for medicinal chemistry. Angewandte Chemie International Edition, 49(29), 4919-4922. [Link]

  • Song, L., & Sotriffer, C. A. (2011). Computational methods in drug discovery. Pharmacological reviews, 63(3), 549-578. [Link]

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Tolmachev, A. A. (2011). Exit vector plots as a tool for the analysis of chemical space covered by bifunctional linkers and scaffolds.
  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796-805. [Link]

  • Hanessian, S., & Auzzas, L. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & medicinal chemistry letters, 28(15), 2567-2571. [Link]

  • Chernykh, A. V., & Grygorenko, O. O. (2021). Expanding the Azaspiro [3.3] heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Chemistry–A European Journal, 27(45), 11623-11629.
  • Lira, J. S., Albarrán, A. C., & Holguín, N. F. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Muniz-Miranda, M., & Sbrana, G. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5434. [Link]

  • Liu, X., Wang, Y., & Liu, H. (2024). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization.
  • Matsuda, D., Ohta, H., & Nishiyama, H. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro [3.5] nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(7), 1599-1608. [Link]

  • Stepanovs, D., & Jirgensons, A. (2021). 1-Substituted 2-azaspiro [3.3] heptanes: overseen motifs for drug discovery. Organic & Biomolecular Chemistry, 19(34), 7351-7355.
  • MathWorks. (2024). Bioavailability Simulation of Drug-Like Molecules. YouTube. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro [3.3] heptane-1-carboxylic Acid and 7-oxa-2-azaspiro [3.5] nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40.
  • Cole, J. C., & McCabe, P. (2023).
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
  • Gastegger, M., & Günther, S. (2020). Prediction of pKa values of small molecules via graph neural networks.

Sources

Methodological & Application

Advanced Protocols for the N-Functionalization of 4-Azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 4-azaspiro[2.3]hexane scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted, sp3-rich bioisostere of piperidine and morpholine. Unlike its isomer, 5-azaspiro[2.3]hexane, the nitrogen atom in the 4-isomer is directly bonded to the spiro quaternary center.[1]

Key Structural & Reactivity Features:

  • Neopentyl-like Sterics: The nitrogen is adjacent to the quaternary spiro carbon (C3), creating a neopentyl-like steric environment. This significantly retards nucleophilic attack compared to unhindered secondary amines.

  • Modulated Basicity: The inductive effect of the strained cyclopropane ring typically lowers the pKa (approx. 8–9) relative to piperidine (pKa ~11), improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Ring Strain: The fusion of azetidine and cyclopropane rings creates high torsional strain (~60 kcal/mol). While the scaffold is kinetically stable, protocols must avoid harsh acidic conditions that could trigger ring-opening or rearrangement.

This guide provides optimized protocols specifically engineered to overcome the steric hindrance and preserve the integrity of this strained bicycle.

Chemical Handling & Stability

Storage:

  • Salt Forms (Recommended): Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt at -20°C. These salts are non-hygroscopic and stable for >12 months.

  • Free Base: The free amine is a volatile oil/low-melting solid. It should be generated in situ or used immediately to prevent carbonate formation (CO2 absorption) or oxidation.

Free-Basing Protocol (In Situ): Do not use strong hydroxides (NaOH/KOH) if avoidable.

  • Suspend the salt in the reaction solvent (DCM, THF, or DMF).

  • Add 3–5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3) .

  • Stir for 15 minutes prior to adding electrophiles to ensure deprotonation.

Decision Matrix for N-Functionalization

The following Graphviz diagram illustrates the logical flow for selecting the optimal functionalization pathway based on the desired substituent and substrate constraints.

Functionalization_Logic Start Target: N-Substituted 4-Azaspiro[2.3]hexane Type Select Electrophile Type Start->Type Alkyl Alkyl Group (R-CH2-) Type->Alkyl Aryl Aryl/Heteroaryl (Ar-) Type->Aryl Acyl Acyl/Sulfonyl (R-CO- / R-SO2-) Type->Acyl RedAm Reductive Amination (Protocol 1) Alkyl->RedAm Aldehyde/Ketone DirectAlk Direct Alkylation (Avoid if possible) Alkyl->DirectAlk Alkyl Halide Buchwald Pd-Catalyzed C-N (Protocol 2 - Preferred) Aryl->Buchwald Unactivated Ar-X SNAr SNAr (Only for e- deficient Ar) Aryl->SNAr Nitro/CN-Ar-F Coupling HATU/T3P Coupling (Protocol 3) Acyl->Coupling Carboxylic Acid

Figure 1: Strategic decision tree for selecting the appropriate N-functionalization methodology.

Protocol 1: Sterically Demanding Reductive Amination

Challenge: The neopentyl-like nitrogen hinders the initial attack on the carbonyl carbon, often stalling imine formation. Solution: Use Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive imine formation, followed by a mild reductant.

Materials
  • Amine: 4-Azaspiro[2.3]hexane HCl salt (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5–2.0 equiv)

  • Reductant: Sodium borohydride (NaBH4) (2.0 equiv) or NaBH(OAc)3

  • Solvent: Anhydrous THF or Methanol

Step-by-Step Procedure
  • Imine Formation (Crucial Step):

    • In a flame-dried vial under Argon, suspend the amine salt (1.0 mmol) in anhydrous THF (5 mL).

    • Add Et3N (1.0 equiv) to free-base the amine.

    • Add the aldehyde/ketone.[2]

    • Add Ti(OiPr)4 (1.5 equiv) dropwise. Note: The solution may turn slightly yellow.

    • Stir at room temperature for 6–12 hours . (For sterically hindered ketones, heat to 50°C).

    • Checkpoint: Monitor by LCMS. You should see the Imine mass (M+R-H2O) or the hemiaminal species. Do not proceed until the amine is consumed.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with dry Methanol (2 mL).

    • Add NaBH4 (2.0 equiv) portion-wise. (Caution: Gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Titanium Quench):

    • Quench by adding 0.1 M NaOH (5 mL). A white precipitate (TiO2) will form.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Why this works: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and traps the water byproduct, shifting the equilibrium toward the imine despite the steric bulk of the 4-azaspiro center [1].

Protocol 2: Buchwald-Hartwig N-Arylation

Challenge: The strained ring system is sensitive to high temperatures (>100°C) often used in coupling. The steric bulk at C4 makes standard ligands (e.g., Xantphos) ineffective. Solution: Use Pre-catalyst Pd systems with bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) that facilitate oxidative addition and reductive elimination at lower temperatures (60–80°C).

Materials
  • Amine: 4-Azaspiro[2.3]hexane (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (2.0 equiv) for base-sensitive substrates.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure
  • Preparation:

    • Charge a microwave vial with the Aryl Halide (0.5 mmol), Amine salt (0.5 mmol), and Base (NaOtBu, 0.75 mmol).

    • Add the Pd Pre-catalyst (0.01–0.025 mmol).

    • Seal the vial and purge with Argon for 5 minutes (evacuate/backfill x3).

  • Reaction:

    • Add degassed 1,4-Dioxane (2.5 mL) via syringe.

    • Heat to 65–80°C in an oil bath. Avoid temperatures >100°C to prevent thermal degradation of the spiro-cycle.

    • Stir for 4–16 hours.

  • Purification:

    • Filter through a silica plug eluting with EtOAc.

    • Concentrate and purify via flash chromatography.

Optimization Table:

VariableStandard ConditionFor Highly Hindered Ar-XFor Base-Sensitive Ar-X
Ligand RuPhosBrettPhosRuPhos
Base NaOtBuNaOtBuCs2CO3
Temp 80°C90°C80°C
Time 4 h16 h24 h

Protocol 3: High-Efficiency Amide Coupling

Challenge: Low nucleophilicity of the amine due to inductive withdrawal by the cyclopropane ring. Solution: Use HATU or T3P (Propylphosphonic anhydride) as potent coupling agents. T3P is preferred for scale-up due to ease of workup.

Materials
  • Amine: 4-Azaspiro[2.3]hexane HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure
  • Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the Amine salt (0.5 mmol) in one portion.

  • Stir at room temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO3 and brine.

Troubleshooting & Quality Control

Common Failure Modes
  • Ring Opening:

    • Symptom:[3][4][5][6][7][8][9] Appearance of unexpected alkyl chains or loss of spirocyclic signals in NMR.

    • Cause: Exposure to strong acids (HCl/dioxane at high temp) or strong nucleophiles at high temp.

    • Fix: Keep pH > 3 during workups; keep reaction temps < 100°C.

  • Incomplete Reaction (Sterics):

    • Symptom:[4][5][6][7][8][9][10] Recovered starting material in reductive amination.

    • Fix: Switch from NaBH(OAc)3 to the Ti(OiPr)4 / NaBH4 protocol described above. The titanium activates the carbonyl sufficiently to overcome the steric barrier.

Analytical Validation[7]
  • 1H NMR: Look for the characteristic multiplets of the cyclopropane protons (0.4–0.8 ppm) and the azetidine protons (3.5–4.5 ppm). The "butterfly" conformation of the azetidine ring often results in complex splitting patterns.

  • 13C NMR: The spiro quaternary carbon typically appears around 30–40 ppm.

References

  • Synthesis & Properties of 4-Azaspiro[2.

    • Grygorenko, O. O., et al.[11] "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024 .[2][11]

  • General Reductive Amination (Ti-mediated)

    • Bhattacharyya, S.[1][3][4][7][8] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995 , 60(15), 4928-4929.

  • Buchwald-Hartwig Coupling for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.
  • Medicinal Chemistry of Spirocycles

    • Carreira, E. M., & Fessard, T. C.[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1][12] Chemical Reviews, 2014 , 114(16), 8257–8322.

Sources

Application Note: Catalytic Methods for 4-Azaspiro[2.3]hexane Synthesis

[1]

Executive Summary & Strategic Importance

The 4-azaspiro[2.3]hexane scaffold has emerged as a high-value bioisostere for the piperidine ring in drug discovery.[1] Unlike the flexible piperidine ring, this spirocyclic system offers a rigidified geometry that can reduce the entropic penalty of ligand-target binding.[1] Furthermore, the high fraction of


Despite its utility, the synthesis of 4-azaspiro[2.3]hexanes is historically challenging due to the high ring strain inherent in fusing a cyclopropane to an azetidine ring (~26 kcal/mol and ~25 kcal/mol strain energy, respectively).

This guide details the two most robust catalytic protocols for accessing this scaffold:

  • Copper(II)-Catalyzed Cyclopropanation (Scalable, cost-effective).

  • Rhodium(II)-Catalyzed Enantioselective Cyclopropanation (High precision, asymmetric).

Strategic Retrosynthesis & Pathway Analysis

The most efficient catalytic route to the 4-azaspiro[2.3]hexane core relies on the [2+1] cycloaddition of a metal carbenoid across an exocyclic double bond (methyleneazetidine). This approach allows for the late-stage installation of the cyclopropane ring onto a pre-formed, protected azetidine core.

Pathway Visualization

RetrosynthesisFigure 1: Retrosynthetic logic for catalytic 4-azaspiro[2.3]hexane construction.Target4-Azaspiro[2.3]hexane(Scaffold)CarbenoidMetal Carbenoid(Cu or Rh + Diazo)Target->CarbenoidInsertionAlkene2-Methyleneazetidine(Exocyclic Alkene)Target->AlkeneCatalytic [2+1]CycloadditionPrecursorN-Protected2-AzetidinoneAlkene->PrecursorTebbe/PetasisOlefination

Protocol 1: Copper(II)-Catalyzed Cyclopropanation (Scalable)

This protocol is adapted from the industrial-scale methods developed by Enamine and Grygorenko’s group. It is the preferred method for generating multigram quantities of the racemic scaffold or simple diastereomers.

Mechanism of Action

The reaction proceeds via the decomposition of a diazo compound (e.g., Ethyl Diazoacetate, EDA) by Cu(acac)₂ to form an electrophilic copper carbenoid. This species undergoes a concerted but asynchronous addition to the electron-rich exocyclic enecarbamate double bond of the methyleneazetidine.

Materials & Reagents
  • Substrate: tert-Butyl 2-methyleneazetidine-1-carboxylate (prepared via Tebbe olefination of N-Boc-2-azetidinone).

  • Catalyst: Copper(II) acetylacetonate [Cu(acac)₂] (CAS: 13395-16-9).

  • Carbenoid Source: Ethyl diazoacetate (EDA) (Warning: Explosion hazard; handle as solution).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Inert Gas: Argon or Nitrogen.

Step-by-Step Methodology
  • Catalyst Loading: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, dissolve tert-butyl 2-methyleneazetidine-1-carboxylate (1.0 equiv) and Cu(acac)₂ (0.05 equiv, 5 mol%) in anhydrous DCM (0.2 M concentration relative to substrate).

  • Activation: Purge the system with Argon for 15 minutes. Heat the solution to a gentle reflux (approx. 40 °C).

  • Controlled Addition (Critical): Dissolve Ethyl diazoacetate (1.2 equiv) in DCM. Add this solution dropwise via the dropping funnel (or syringe pump) over a period of 4–6 hours .

    • Expert Insight: Slow addition is crucial to prevent diazo homocoupling (formation of fumarates/maleates) and to maintain a low steady-state concentration of the highly reactive carbenoid.

  • Completion: After addition, continue refluxing for an additional 2 hours. Monitor conversion by TLC or ¹H NMR (disappearance of alkene signals at δ 4.8–5.2 ppm).

  • Workup: Cool the mixture to room temperature. Filter through a short pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Specifications
ParameterSpecificationNotes
Typical Yield 65–85%Dependent on diazo addition rate.
Diastereoselectivity >90:10 (dr)Favors exo-isomer (ester anti to Boc group).
Scale Up to 50gDemonstrated by Enamine/Grygorenko.
Key NMR Signal Cyclopropane CH₂High-field doublets (approx. δ 0.8–1.5 ppm).

Protocol 2: Rhodium(II)-Catalyzed Enantioselective Synthesis

For applications requiring high optical purity, Rhodium(II) carboxylate catalysts with chiral bridging ligands are superior. This method is essential when the spiro-carbon stereochemistry dictates biological activity.

Catalytic Cycle Visualization

CatalyticCycleFigure 2: Rh(II)-Catalyzed Carbenoid Cycle.Rh_CatRh(II)* CatalystDiazo_ComplexRh-Diazo ComplexRh_Cat->Diazo_Complex+ N2CHCO2EtCarbenoidRh-Carbenoid(Active Species)Diazo_Complex->Carbenoid- N2 (Gas)TransitionTransition State(Alkene Approach)Carbenoid->Transition+ MethyleneazetidineProduct_ReleaseProduct Release+ Catalyst RegensTransition->Product_ReleaseCyclizationProduct_Release->Rh_CatCycle Completes

Methodology
  • Catalyst Selection: Use Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄ (1–2 mol%). These catalysts possess bulky chiral ligands that create a defined chiral pocket, directing the approach of the carbene to the alkene face.

  • Solvent System: Use non-coordinating solvents like Pentane or 2,2-Dimethylbutane (if solubility permits) or DCM at low temperatures (-78 °C to 0 °C) to maximize enantioselectivity (

    
    ).
    
  • Execution:

    • Cool the solution of catalyst and methyleneazetidine to -40 °C.

    • Add the diazo compound slowly (syringe pump, 0.1 equiv/hour).

    • Expert Insight: Lower temperatures generally improve

      
       but reduce reaction rate. A balance of -40 °C is often optimal for Rh-catalyzed cyclopropanations of electron-rich enamates.
      
  • Validation: Determine enantiomeric excess (

    
    ) using chiral HPLC (e.g., Chiralcel OD-H column) comparing against the racemic standard produced in Protocol 1.
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield / Dimerization Diazo addition too fast.Increase dilution (0.1 M) and slow down addition rate (extend to 8-12h).
No Reaction (Alkene Recovery) Catalyst poisoning or inactive catalyst.Ensure strictly anhydrous conditions; Rh(II) catalysts are sensitive to Lewis bases (amines/pyridines).
Poor Diastereocontrol Ligand/Substrate mismatch.Switch from Cu(acac)₂ to sterically bulky Rh(II) catalysts (e.g., Rh₂(esp)₂ or Rh₂(oct)₄).
Product Instability Acid sensitivity of spiro-system.Use base-washed silica gel (add 1% Et₃N to eluent) during purification. The spiro[2.3] system is strained and acid-labile.

References

  • Galavskyy, S., et al. (2021).[2] "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry.

    • Source:

  • Grygorenko, O. O., et al. (2020).[2] "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties." Chemical Reviews.

    • Source:

  • Charette, A. B., et al. (2016). "Catalytic Asymmetric Cyclopropanation." Organic Reactions.[3][4][5][6][7][8][9][10]

    • Source:

  • Zefirov, N. S., et al. (2005).[11] "Synthesis of spiro[2.3]hexane amino acids." Russian Chemical Bulletin.

    • Source:

Troubleshooting & Optimization

Technical Support Center: 4-Azaspiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists optimizing the synthesis of 4-azaspiro[2.3]hexane .

The content prioritizes the Lactam Methylenation–Cyclopropanation Strategy (the "Enamine Route"), as recent industrial data (2024–2025) confirms this as the most scalable and high-yielding method compared to classical double-alkylation approaches.

Ticket Subject: Yield Optimization & Scale-Up Stability Applicable CAS: 174-77-6 (Parent), 1432680-68-0 (HCl Salt) Primary Methodology: Exocyclic Olefination of


-Lactams followed by Cyclopropanation.

Part 1: The "Gold Standard" Workflow

Context: Classical dialkylation of malonates often suffers from low yields (<30%) due to oligomerization during the formation of the strained spiro-junction. The modern industrial standard utilizes a Late-Stage Cyclopropanation strategy.

The Logic (Why this route?)
  • Strain Management: Instead of forcing two rings to close simultaneously, we build the 4-membered ring first (as a stable

    
    -lactam) and then "snap" the 3-membered ring onto it using high-energy carbene chemistry.
    
  • Volatility Control: The N-Boc protection is maintained until the final step, keeping the molecular weight high enough to prevent evaporative loss during workup.

Master Protocol Diagram

The following flowchart details the critical path and decision points for the synthesis.

G Start N-Boc-2-Azetidinone (Starting Material) Step1 Methylenation (Tebbe/Petasis Reagent) Start->Step1 Cp2TiCH2ClAlMe2 THF, -40°C Inter1 Intermediate A: 2-Methyleneazetidine Step1->Inter1 Yield >80% Inter1->Start Hydrolysis (Wet THF) Step2 Cyclopropanation (Et2Zn / CH2I2) Inter1->Step2 Simmons-Smith 0°C to RT Inter2 Intermediate B: N-Boc-4-azaspiro[2.3]hexane Step2->Inter2 Yield >75% Inter2->Inter1 Incomplete Conversion Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Acidolysis Product Product: 4-Azaspiro[2.3]hexane HCl Step3->Product Precipitation

Caption: Figure 1. Optimized "Lactam-to-Spiro" workflow. Key stability checkpoints are marked in yellow.

Part 2: Critical Troubleshooting (Q&A)

Phase 1: Methylenation (Forming the Enamine)

User Issue: "My yield for the methylene intermediate is low (30-40%), and I see starting material remaining."

Root Cause: Titanium reagent deactivation. The Tebbe and Petasis reagents are notoriously moisture-sensitive. Even trace water in THF will quench the active titanocene carbene.

Corrective Protocol:

  • Reagent Selection:

    • Tebbe Reagent: Highest reactivity but pyrophoric. Use for difficult substrates.

    • Petasis Reagent (Cp₂TiMe₂): Easier to handle but requires heating (60–70°C). Recommended for scale-up.[1]

  • The "Schlenk" Factor: Do not rely on standard syringe techniques. Use flame-dried glassware and positive Argon pressure.

  • Quenching Trick: The aluminum salts from Tebbe reagent form a gelatinous emulsion during workup that traps product.

    • Fix: Quench with dilute NaOH (0.1 M) at 0°C, then add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 2 hours until two clear layers form.

Phase 2: Cyclopropanation (The Spiro Formation)

User Issue: "The reaction stalls, or the exocyclic double bond hydrolyzes back to the ketone."

Root Cause: The Simmons-Smith carbenoid (Zn-CH₂) is electrophilic, but the N-Boc group withdraws electron density from the alkene, making it less reactive than a standard olefin.

Optimization Table: Cyclopropanation Conditions

ParameterStandard ConditionOptimized Condition (High Yield)Why?
Reagent Et₂Zn + CH₂I₂Et₂Zn + CF₃COOH + CH₂I₂ Adding TFA activates the carbenoid species (Shi modification), boosting reactivity toward electron-deficient alkenes.
Stoichiometry 2.0 equiv5.0 – 8.0 equiv The N-Boc group coordinates Zinc, effectively sequestering some reagent. Excess is mandatory.
Temperature 0°C0°C → 40°C Initial addition must be cold to prevent explosion/exotherm, but driving the reaction requires gentle heat due to ring strain.
Solvent DCMDCE (Dichloroethane) Higher boiling point allows for the thermal push needed for completion.
Phase 3: Isolation (The "Missing Mass" Phenomenon)

User Issue: "My NMR looks great, but after rotary evaporation, my flask is empty."

Root Cause: Free base 4-azaspiro[2.3]hexane is a low-molecular-weight amine with significant volatility (high vapor pressure).

The "Salt Trap" Solution: Never isolate the free amine unless immediately reacting it in the next step.

  • Deprotection: Treat N-Boc-4-azaspiro[2.3]hexane with 4M HCl in Dioxane.

  • Precipitation: Do not evaporate the dioxane. Instead, add dry Diethyl Ether (Et₂O) or MTBE to the reaction mixture.

  • Filtration: The hydrochloride salt will precipitate as a white, non-volatile solid. Filter and dry under vacuum.

Part 3: Advanced FAQ

Q: Can I use the classical dialkylation route (starting from 1,1-bis(bromomethyl)cyclopropane)? A: Yes, but expect lower throughput.

  • Pros: Avoids Titanium chemistry.

  • Cons: The cyclization of 1,1-bis(bromomethyl)cyclopropane with tosylamide requires high dilution (0.01 M) to prevent intermolecular polymerization. This makes scaling beyond 1-2 grams logistically difficult due to the massive solvent volumes required.

Q: The product salt is hygroscopic. How do I handle it? A: The HCl salt is indeed hygroscopic. For long-term storage, consider converting to the Oxalate salt .

  • Protocol: Dissolve free base in Et₂O, add 1 equiv of anhydrous oxalic acid in EtOH. The oxalate salt is generally non-hygroscopic and crystalline.

Q: Is the 4-azaspiro[2.3]hexane scaffold stable to metabolic conditions? A: Yes. It is a bioisostere of piperidine.[1][2][3][4] The spiro-cyclopropane ring blocks metabolic oxidation at the


-position (a common clearance pathway for piperidines), often improving the PK profile of the final drug candidate.

References

  • Galavskyy, S., et al. (2024).[5] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry.

    • Core Reference: Describes the Tebbe/Petasis scale-up up to 52g.
  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[2]

    • Mechanistic Grounding: foundational review on spirocycle strain and synthesis.[1]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.

    • Application: Establishes the bioisosteric value of the spiro[2.3] system.

Sources

Technical Support Center: Synthesis of 4-Azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-azaspiro[2.3]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable scaffold. As a promising bioisostere for piperidine, 4-azaspiro[2.3]hexane offers a distinct three-dimensional chemical space, yet its synthesis can present significant challenges.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these complexities and achieve successful synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-azaspiro[2.3]hexane, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or no yield of the desired 4-azaspiro[2.3]hexane product.

  • Possible Cause 1: Instability of key intermediates. The synthesis of functionalized 4-azaspiro[2.3]hexanes often proceeds through azetidine enamines, which can be unstable.[1] The choice of protecting group on the azetidine nitrogen and the substituents on the ring can significantly impact the formation and stability of these intermediates.[1]

  • Troubleshooting 1:

    • Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is a well-established strategy that can stabilize intermediates and facilitate purification.[4][5][6]

    • Reaction Conditions: Carefully control the reaction temperature and atmosphere. Some intermediates may be sensitive to heat or oxygen. For instance, the Petasis reagent (Cp₂Ti(CD₃)₂), used in some olefination steps, has limited stability and should ideally be used immediately after preparation.[7]

    • Monitor Intermediates: Use techniques like crude ¹H NMR or TLC to monitor the formation and stability of key intermediates. The appearance of multiple side products can indicate the decomposition of an unstable intermediate.[1]

  • Possible Cause 2: Ring-opening side reactions. Direct functionalization of certain azetidine precursors, such as ketone-ester azetidines, can be problematic due to competing ring-opening reactions.[1]

  • Troubleshooting 2:

    • Alternative Synthetic Strategy: Instead of direct functionalization, consider a ring-closure approach starting from 1,3-functionalized precursors or γ-halo amines. This can provide more reliable access to substituted azetidines.[1]

    • Choice of Substrate: Modification of silyl ether analogues has been shown to improve stability compared to their ketone-ester counterparts, although this approach may still be limited by low yields and scalability issues.[1]

Problem 2: Difficulty in scaling up the synthesis.

  • Possible Cause: Use of hazardous or difficult-to-handle reagents. Some synthetic routes may employ reagents that are not amenable to large-scale reactions due to safety concerns or cost.

  • Troubleshooting:

    • Scalable Protocols: A reported multigram synthesis of 4-azaspiro[2.3]hexane derivatives utilizes a Tebbe olefination of N-Boc-protected 2-azetidinone followed by cyclopropanation.[4][5][6] This method has been successfully scaled up to produce significant quantities (up to 52 g) of the target compounds.[4][6]

    • Reagent Selection: For the cyclopropanation step, using reagents like ethyl diazoacetate with a copper catalyst (e.g., Cu(acac)₂) can be effective for large-scale reactions.[8]

Problem 3: Formation of unidentified byproducts.

  • Possible Cause: Ring rearrangement. Under certain conditions, such as heating, some azetidine intermediates can undergo ring rearrangement, leading to a complex mixture of byproducts.[1]

  • Troubleshooting:

    • Reaction Optimization: Systematically vary reaction parameters such as temperature, solvent, and reaction time to minimize byproduct formation.

    • Structural Analysis: If significant byproducts are formed, isolate and characterize them using techniques like NMR, mass spectrometry, and X-ray crystallography to understand the side reactions and optimize the conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to functionalized 4-azaspiro[2.3]hexanes?

A1: While several synthetic strategies exist, a highly successful and scalable approach involves a two-step sequence starting from N-Boc-protected 2-azetidinone.[4][5][6] The first step is a Tebbe or Petasis olefination to form the corresponding exocyclic enamine. This is followed by a cyclopropanation reaction to construct the spirocyclic core.[4][5][6][8] Ring-closure strategies from acyclic amines have also shown promise for synthesizing key azetidine intermediates without the need for hazardous materials or precious metal catalysts.[2][3]

Q2: How does the nitrogen position in 4-azaspiro[2.3]hexane affect its properties compared to 5-azaspiro[2.3]hexane?

A2: The position of the nitrogen atom significantly influences the molecule's properties. In 4-azaspiro[2.3]hexanes, the nitrogen is directly bonded to the spirocenter adjacent to the cyclopropane ring.[1] This creates a more geometrically constrained and electronically distinct environment compared to 5-azaspiro[2.3]hexanes, where the nitrogen is within the azetidine ring.[1] This structural difference can alter basicity due to inductive effects and may reduce conformational entropy penalties upon binding to a biological target.[1]

Q3: What are the key considerations for choosing a protecting group for the azetidine nitrogen?

A3: The choice of protecting group is critical for a successful synthesis. The protecting group should:

  • Be stable to the reaction conditions of subsequent steps.

  • Prevent unwanted side reactions.

  • Be readily removable under mild conditions at the end of the synthesis. The Boc group is a popular choice as it is robust and can be removed under acidic conditions.[4][5][6]

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes. Some reagents used in the synthesis of 4-azaspiro[2.3]hexane require careful handling. For example, the Petasis reagent and its deuterated analogue can be pyrophoric and should be handled under an inert atmosphere.[7] Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Experimental Protocols

Protocol 1: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane

This protocol is adapted from the expedient synthesis described by Grygorenko and co-workers.[4][5][6]

Step 1: Tebbe Olefination of N-Boc-2-azetidinone

  • Materials:

    • N-Boc-2-azetidinone

    • Tebbe reagent or Petasis reagent (Cp₂Ti(CH₃)₂)

    • Anhydrous toluene

    • Anhydrous tetrahydrofuran (THF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-2-azetidinone in anhydrous toluene.

    • Cool the solution to -40 °C.

    • Slowly add a solution of the Tebbe reagent or Petasis reagent in toluene.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of celite to remove titanium salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-Boc-4-methyleneazetidine intermediate.

Step 2: Cyclopropanation of N-Boc-4-methyleneazetidine

  • Materials:

    • N-Boc-4-methyleneazetidine

    • Diethylzinc (1 M in hexanes)

    • Diiodomethane

    • Anhydrous dichloromethane (DCM)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-methyleneazetidine in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc followed by the dropwise addition of diiodomethane.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-azaspiro[2.3]hexane.

Data Summary

StepReactantReagent(s)SolventTypical YieldReference
1. Olefination N-Boc-2-azetidinoneTebbe or Petasis reagentToluene/THF~70-85%[4][6]
2. Cyclopropanation N-Boc-4-methyleneazetidineDiethylzinc, DiiodomethaneDCM~60-75%[4][6]

Visualizing the Synthetic Pathway

Synthesis_of_4_Azaspiro_2_3_hexane start N-Boc-2-azetidinone intermediate N-Boc-4-methyleneazetidine start->intermediate product N-Boc-4-azaspiro[2.3]hexane intermediate->product Troubleshooting_Workflow start Low Yield or Byproduct Formation check_intermediate Check Intermediate Stability (TLC, Crude NMR) start->check_intermediate unstable Intermediate Unstable? check_intermediate->unstable change_pg Change Protecting Group (e.g., to Boc) unstable->change_pg Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) unstable->optimize_conditions Yes stable Intermediate Stable unstable->stable No end Successful Synthesis change_pg->end optimize_conditions->end check_reaction_type Reaction Type? stable->check_reaction_type direct_func Direct Functionalization check_reaction_type->direct_func Direct Func. ring_closure Ring Closure check_reaction_type->ring_closure Ring Closure consider_alt_route Consider Alternative Route (e.g., Ring Closure) direct_func->consider_alt_route purification_issue Purification Issues ring_closure->purification_issue consider_alt_route->end optimize_chromatography Optimize Chromatography (Solvent System, Column) purification_issue->optimize_chromatography optimize_chromatography->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Huang, W., Wang, K., & Lin, S. T. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Galavskyy, S., Chernykh, A., Liashuk, O., Lesyk, D., Shishkina, S. V., Kliukovskyi, D., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. PubMed. [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Request PDF on ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). Request PDF on ResearchGate. [Link]

  • Huang, W., Wang, K., & Lin, S. T. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Galavskyy, S., et al. (n.d.). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis, Physicochemical and Structural Evaluation. Amazon S3. [Link]

Sources

Technical Support Center: 4-Azaspiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strained Scaffold Challenge

Subject: 4-Azaspiro[2.3]hexane (4-ASH) Classification: High-Value Spirocyclic Piperidine Bioisostere Primary Application: Drug Discovery (Peptidomimetics, GPCR ligands)

The 4-azaspiro[2.3]hexane scaffold represents a "privileged structure" in modern medicinal chemistry, offering a rigid, sp3-rich geometry that mimics piperidine while significantly altering the vector of attached substituents. However, its synthesis is non-trivial due to the immense ring strain (~26 kcal/mol) inherent in the fused cyclopropane-cyclobutane system.

This guide addresses the technical bottlenecks of the Tebbe Olefination / Cyclopropanation route, which remains the most scalable and field-proven method (up to 50g scale) compared to metal-catalyzed propellane approaches.

Part 1: Critical Reaction Pathways & Side Reactions

Primary Synthetic Route (The "Carreira-Grygorenko" Protocol)

The synthesis hinges on the conversion of a lactam to an exocyclic enecarbamate, followed by a directed cyclopropanation.

  • Step A (Methylenation): N-Boc-2-azetidinone

    
     N-Boc-2-methyleneazetidine.
    
    • Reagents: Tebbe Reagent or Petasis Reagent (

      
      ).
      
  • Step B (Cyclopropanation): N-Boc-2-methyleneazetidine

    
     N-Boc-4-azaspiro[2.3]hexane.
    
    • Reagents:

      
      , 
      
      
      
      (Simmons-Smith) or
      
      
      ,
      
      
      .
  • Step C (Deprotection): N-Boc cleavage

    
     4-ASH Hydrochloride.
    
Mechanism & Side Reaction Map

SideReactions cluster_legend Legend Start N-Boc-2-azetidinone Step1 Step 1: Methylenation (Tebbe/Petasis) Start->Step1 Intermed Exocyclic Enecarbamate (Unstable Intermediate) Step1->Intermed Successful Methylation Side1 Side Rxn A: Ti-Aluminum Complex Formation (Incomplete Workup) Step1->Side1 Poor Quench Step2 Step 2: Cyclopropanation (Simmons-Smith) Intermed->Step2 Side2 Side Rxn B: Enamine Hydrolysis (Reversion to Lactam) Intermed->Side2 Moisture/Acid Side3 Side Rxn C: Polymerization (Acid/Thermal Sensitivity) Intermed->Side3 Storage > -20°C Product N-Boc-4-azaspiro[2.3]hexane Step2->Product Directed Carbenoid Addition Side4 Side Rxn D: Ring Opening (Electrophilic Attack) Step2->Side4 Excess ZnI2 / Lewis Acid key Solid Line: Main Pathway Dashed Line: Failure Mode

Caption: Figure 1. Reaction coordinate diagram illustrating the critical instability of the enecarbamate intermediate and key divergence points for side reactions.

Part 2: Troubleshooting Guide

Phase 1: The Methylenation (Tebbe/Petasis)

Issue 1: "My reaction mixture turned into a gel, and yield is <20%."

  • Diagnosis: Incomplete quenching of Titanium/Aluminum salts. The Tebbe reagent generates oxophilic Ti-Al complexes that bind tightly to the basic nitrogen of the azetidine, preventing isolation.

  • Corrective Action:

    • Switch Reagents: Use the Petasis reagent (

      
      ) if possible. It is less Lewis-acidic and easier to work up than Tebbe reagent, though it requires thermal activation (60–75°C).
      
    • The "Rochelle" Protocol: If using Tebbe, do not quench with simple water/HCl. Dilute with ether, cool to 0°C, and add 0.1N NaOH dropwise until gas evolution ceases, followed by vigorous stirring with saturated Rochelle’s salt (Sodium potassium tartrate) for 2–4 hours. The mixture must separate into two clear layers (orange organic, clear aqueous).

Issue 2: "The enecarbamate intermediate decomposes on the column."

  • Diagnosis: Acid sensitivity. The exocyclic double bond on the strained 4-membered ring is highly reactive (enamine-like character). Silica gel acidity triggers hydrolysis back to the starting lactam or polymerization.

  • Corrective Action:

    • Pre-treat Silica: Slurry silica in 1%

      
       / Hexanes before packing the column.
      
    • Fast Filtration: Avoid long columns. Use a "plug filtration" through basic alumina or deactivated silica.

    • Immediate Use: Do not store the intermediate. Process it immediately into the cyclopropanation step.

Phase 2: The Cyclopropanation (Simmons-Smith)

Issue 3: "I see starting material (enecarbamate) remaining, but adding more reagent causes decomposition."

  • Diagnosis: Zinc salt aggregation. The formation of

    
     byproducts can act as a Lewis acid, triggering the ring-opening of the newly formed spiro-cyclopropane (Side Rxn D in Fig 1).
    
  • Corrective Action:

    • Reagent Stoichiometry: Use exactly 2.0–2.5 equivalents of

      
       and 
      
      
      
      . Excess zinc acts as a Lewis acid catalyst for decomposition.
    • Alternative Source: Use

      
        (chloroiodomethane) instead of diiodomethane. The resulting zinc chloride species are less prone to causing polymerization than zinc iodide species.
      
    • Temperature Control: Maintain reaction strictly between -10°C and 0°C. Do not heat to reflux.

Issue 4: "The product contains an inseparable impurity (approx. +14 mass units)."

  • Diagnosis: Over-methylation or insertion. While rare in this specific scaffold due to sterics, highly active carbenoids can insert into the Boc-group or the C-H bonds adjacent to the nitrogen.

  • Corrective Action:

    • Switch solvent to Dichloromethane (DCM) instead of Ether/Toluene. DCM stabilizes the Furukawa reagent (

      
      ), moderating its reactivity and improving selectivity for the alkene.
      

Part 3: Quantitative Data & Stability Profile

Stability of 4-Azaspiro[2.3]hexane Derivatives
ConditionStability RatingObservation / Risk
TFA / DCM (1:1) HighStandard deprotection condition. The spiro ring survives transient strong acidity.
HCl / Dioxane (4M) ModerateRisk: Prolonged exposure (>4h) can lead to nucleophilic ring opening by

.
Aqueous Base (pH 12) HighStable. Preferred for extraction.
Lewis Acids (

,

)
Critical Failure rapid rearrangement to cyclopentanone derivatives or polymerization.
Storage (Free Base) LowAbsorb

from air; polymerizes slowly. Store as HCl or Oxalate salt.
Comparison of Synthetic Methods
MetricTebbe/Petasis RoutePropellane Route (Ni-Cat)
Scale Potential High (50g+) Low (<1g typically)
Reagent Cost Moderate (Titanium is cheap)High (Propellane is costly/volatile)
Purity Profile >95% (after crystallization)~80% (isomeric mixtures common)
Key Risk Moisture sensitivity (Step 1)Oligomerization of propellane

Part 4: Validated Experimental Protocol

Protocol: Multigram Synthesis of 4-Azaspiro[2.3]hexane Hydrochloride Reference Grounding: Adapted from Grygorenko et al. (2024) and Carreira (2014).

Step 1: Methylenation

  • In a flame-dried flask under Argon, dissolve N-Boc-2-azetidinone (1.0 equiv) in dry THF (0.5 M).

  • Add Petasis Reagent (

    
    , 1.1 equiv) as a solid.
    
  • Heat to 65°C in the dark for 12 hours. (Solution turns dark orange/red).

  • Workup: Cool to RT. Add Hexanes (2 volumes). Filter through a pad of Celite/Basic Alumina to remove Titanium oxides. Concentrate filtrate carefully (volatile intermediate).

  • Checkpoint: NMR should show exocyclic alkene protons at ~4.8 ppm.

Step 2: Cyclopropanation

  • Dissolve crude enecarbamate in dry DCM (0.3 M) under Argon. Cool to -10°C .

  • Add

    
     (1.0 M in hexanes, 2.5 equiv) dropwise over 30 mins.
    
  • Add

    
     (2.5 equiv) dropwise. (Exotherm control is critical).
    
  • Stir at 0°C for 4 hours.

  • Quench: Pour into saturated

    
     (aq). Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 3: Salt Formation

  • Dissolve N-Boc-4-ASH in

    
    .
    
  • Add 2.0 equiv of HCl in Et2O (2.0 M) at 0°C.

  • Precipitate forms immediately. Filter and wash with cold ether.

  • Result: White crystalline solid, stable at RT.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the Kulinkovich reaction to make this? A: No. The Kulinkovich reaction typically produces cyclopropanols from esters. While variants (Kulinkovich-de Meijere) produce cyclopropylamines, applying this to form the fused [2.3] system is synthetically arduous compared to the direct cyclopropanation of the 4-membered ring.

Q: Why is my yield low when scaling up the Simmons-Smith step? A: Heat transfer. The formation of the zinc carbenoid and the cyclopropanation are exothermic. On a >10g scale, localized heating can trigger the decomposition of the sensitive enecarbamate. Use an internal thermometer and add reagents at a rate that keeps


.

Q: Is the 4-azaspiro[2.3]hexane toxic? A: Treat as a standard secondary amine. However, due to its ability to mimic piperidine (a common pharmacophore), it likely possesses biological activity. Handle with potent compound safety protocols.

References

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Yu, S., et al. (2019).[2] Methylenespiro[2.3]hexanes via Nickel-Catalyzed Cyclopropanations with [1.1.1]Propellane. Journal of the American Chemical Society. Link

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Purification of 4-azaspiro[2.3]hexane by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 4-azaspiro[2.3]hexane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this unique spirocyclic amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of 4-azaspiro[2.3]hexane. The basic nature of the secondary amine in the 4-azaspiro[2.3]hexane core presents a primary challenge, often leading to strong interactions with standard silica gel.[1]

Problem 1: Poor Peak Shape (Significant Tailing)

Q: My purified 4-azaspiro[2.3]hexane is showing significant peak tailing during column chromatography on silica gel. What is causing this and how can I fix it?

A:

Causality: Peak tailing is a classic sign of strong, non-ideal interactions between a basic analyte and the stationary phase. The free silanol groups (Si-OH) on the surface of silica gel are acidic (Brønsted acids) and can strongly interact with the basic nitrogen of your 4-azaspiro[2.3]hexane.[1][2] This interaction leads to a portion of the molecules being retained longer than the bulk, resulting in a "tailing" effect on the chromatogram. This can lead to poor resolution and cross-contamination of fractions.

Recommended Solutions:

  • Mobile Phase Modification (Competing Base): The most common and immediate solution is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a competing base to your mobile phase.[1] This base will preferentially interact with the silica, effectively masking the acidic sites from your target compound.

    • Protocol: Add 0.1-1% triethylamine (TEA) or a similar volatile base (e.g., diethylamine, pyridine) to your mobile phase mixture (e.g., Ethyl Acetate/Hexane). Equilibrate the column with this modified mobile phase for at least 5 column volumes (CV) before loading your sample.[3]

    • Expert Insight: While effective, be aware that the added base can sometimes alter the overall polarity of the mobile phase, potentially requiring re-optimization of your solvent gradient.[4]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., due to difficulties in removing the additive post-purification), consider a more inert or basic stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is pre-treated to be more compatible with basic compounds, simplifying the mobile phase selection.[4][5]

    • Alumina (Basic or Neutral): Basic alumina is specifically designed for the purification of amines.[6] Neutral alumina is another viable option. Always test your compound's stability on alumina with a small-scale experiment first.

    • Deactivated Silica: You can prepare a temporarily deactivated silica gel by flushing the packed column with a solution of your chosen mobile phase containing a higher concentration of an amine (e.g., 5% TEA) before re-equilibrating with your running conditions.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Normal Phase Silica) decision1 Is adding a mobile phase modifier acceptable? start->decision1 process1 Add 0.1-1% Triethylamine to Mobile Phase decision1->process1 Yes decision3 Change Stationary Phase decision1->decision3 No process2 Equilibrate column with modified eluent (≥5 CV) process1->process2 decision2 Is peak shape acceptable? process2->decision2 end_success Problem Resolved decision2->end_success Yes decision2->decision3 No option1 Use Amine-Functionalized Silica decision3->option1 option2 Use Basic or Neutral Alumina decision3->option2 option3 Consider Reversed-Phase Chromatography decision3->option3

Caption: Decision workflow for troubleshooting peak tailing.

Problem 2: Low or No Compound Recovery

Q: I've loaded my crude 4-azaspiro[2.3]hexane onto a silica column, but I'm getting very low yield, or in the worst case, nothing is eluting. Where is my compound?

A:

Causality: This issue is an extreme manifestation of the acid-base interaction discussed previously. The 4-azaspiro[2.3]hexane is likely binding irreversibly to the acidic silica gel stationary phase.[2] This is particularly common with highly basic compounds or if the silica gel lot is of higher acidity. In some cases, the strong interaction can also catalyze on-column decomposition.[2][7]

Recommended Solutions:

  • Protect the Amine: Before chromatography, consider protecting the secondary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. N-Boc protected amines are significantly less basic and behave more predictably on silica gel.[8][9] The Boc group can be easily removed after purification.

  • Use Reversed-Phase Chromatography: For polar and ionizable compounds like amines, reversed-phase (RP) chromatography can be a superior alternative.[1][10]

    • Principle: In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

    • Protocol: To ensure good retention and peak shape for a basic amine, it is crucial to control the mobile phase pH. The "2 pH rule" suggests adjusting the mobile phase pH to be at least two units above the pKa of the amine to ensure it is in its neutral, free-base form.[1] This increases its hydrophobicity and retention on the C18 column. Use a buffer (e.g., ammonium bicarbonate) or a basic additive (e.g., 0.1% ammonium hydroxide) to maintain a high pH (e.g., pH 9-10).

    • Expert Insight: Always use a column specifically designed for high pH conditions to prevent degradation of the silica backbone.

  • Load Sample Carefully: How you load the sample can impact recovery.

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often results in better peak shape and can minimize direct, harsh interactions that might occur when loading in a strong solvent.

    • Solvent Choice for Loading: Dissolve your sample in a minimal amount of a weak solvent (e.g., hexane, dichloromethane) or the initial mobile phase. Avoid dissolving the sample in a strong solvent like pure methanol, as this will cause the compound to spread into a broad band at the top of the column, leading to poor separation.[11]

Problem 3: Suspected On-Column Decomposition

Q: My TLC of the crude reaction mixture is clean, but after running a silica column, I see new, unexpected spots on the TLC of my collected fractions. Is my compound decomposing?

A:

Causality: Yes, this is a strong indication of on-column decomposition. The acidic nature of silica gel can catalyze degradation of sensitive molecules.[2] For 4-azaspiro[2.3]hexane, the strained spirocyclic system, particularly the cyclopropane ring, could potentially be susceptible to acid-mediated ring-opening or rearrangement, although this is highly dependent on the specific derivatives you are working with.[12]

Recommended Solutions:

  • Passivation of Silica Gel: Before use, you can "passivate" the silica gel to reduce its acidity.

    • Protocol: Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (by volume) to the slurry, stir for 15-20 minutes, and then pack the column as usual. This pre-treatment helps neutralize the most active acidic sites.

  • Switch to a More Inert Stationary Phase: As mentioned before, switching to neutral alumina, florisil, or a deactivated silica gel can prevent acid-catalyzed decomposition.[5]

  • Minimize Residence Time: The longer your compound stays on the column, the greater the chance of decomposition.

    • Technique: Use flash column chromatography with applied pressure to speed up the elution process.[6]

    • Solvent Strength: Optimize your mobile phase to give a target Rf value of around 0.3-0.4 by TLC.[6] This ensures the compound elutes in a reasonable time without spending excessive time on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying a new 4-azaspiro[2.3]hexane derivative?

A1: A systematic approach is best. Start by developing a method using Thin Layer Chromatography (TLC).

  • Stationary Phase Selection: Begin with a standard silica gel TLC plate.

  • Mobile Phase Screening:

    • Start with a non-polar solvent system like 10-30% Ethyl Acetate in Hexane.

    • If the compound remains at the baseline (Rf=0), increase polarity using a system like 5-10% Methanol in Dichloromethane (DCM).

    • Crucially , spot your sample on two parallel TLC plates. Develop one with the chosen solvent system and the other with the same system plus 1% triethylamine (TEA). If you see a significant improvement in spot shape (less streaking) and a slightly higher Rf value on the TEA-treated plate, you will need a basic modifier for your column.[1]

  • Optimization: Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.7 for your target compound.[6] This Rf value generally translates well to a preparative column separation.

Table 1: Recommended Starting Chromatographic Conditions
ParameterNormal Phase (Modified)Reversed-Phase (High pH)
Stationary Phase Silica GelC18 Silica (pH stable)
Mobile Phase A Hexane or Dichloromethane (DCM)10 mM Ammonium Bicarbonate in Water, pH 10
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or Methanol
Modifier 0.1 - 1% Triethylamine (TEA) in entire mobile phaseNone (pH is controlled by buffer)
Typical Gradient 0-100% B over 10-20 CV5-95% B over 10-20 CV
Best For Less polar derivatives, N-protected analoguesPolar derivatives, free amines

Q2: My compound is N-Boc protected. Do I still need to add a base to the mobile phase?

A2: Generally, no. The Boc (tert-butyloxycarbonyl) protecting group significantly reduces the basicity of the nitrogen atom by delocalizing its lone pair of electrons into the carbonyl system.[8][9] N-Boc protected 4-azaspiro[2.3]hexane behaves like a neutral, moderately polar molecule and can typically be purified on standard silica gel with neutral mobile phases (e.g., ethyl acetate/hexane) without issue.

Q3: How do I remove triethylamine (TEA) from my purified fractions?

A3: Triethylamine is relatively volatile (boiling point ~89°C), but it can form salts with any acidic protons and be difficult to remove completely by simple rotary evaporation.

  • Acidic Wash: Dissolve the pooled fractions in a solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1% HCl or saturated ammonium chloride solution). The TEA will be protonated and move into the aqueous layer. Caution: Ensure your target compound is not acid-sensitive before performing this step.

  • Co-evaporation: Add a solvent like toluene to the sample and evaporate under reduced pressure. Toluene forms an azeotrope with TEA, helping to remove it more effectively. Repeat this process 2-3 times.

  • High Vacuum: Place the sample under high vacuum for several hours to remove the last traces of volatile impurities.

Q4: When is reversed-phase chromatography a better choice than normal-phase for this scaffold?

A4: Reversed-phase chromatography is advantageous in several scenarios:

  • Highly Polar Derivatives: If your 4-azaspiro[2.3]hexane is substituted with polar functional groups (e.g., hydroxyls, carboxylic acids), it may be poorly retained or insoluble in normal-phase solvents. It will be more soluble and behave more predictably in the aqueous mobile phases used in RP.[10]

  • Unprotected, Basic Amines: As detailed in the troubleshooting section, using high-pH RP chromatography is an excellent way to achieve sharp peaks and good recovery for the free amine without needing organic base additives.[1]

  • Final Polishing Step: RP-HPLC is often used as a final purification step to remove closely-related, non-polar impurities, providing very high purity material.

References

  • The Royal Society of Chemistry. Supporting Information.
  • Hung, W., & Lin, S. T. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation | Request PDF. ResearchGate. Retrieved from [Link]

  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. PubMed. Retrieved from [Link]

  • Columbia University. Column chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • NIH. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Retrieved from [Link]

  • Hung, W., & Lin, S. T. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Request PDF. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • Reddit. (2024). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Synthetic Methods for 4-Azaspiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 4-azaspiro[2.3]hexane , a high-value, strained spirocyclic building block increasingly utilized in medicinal chemistry as a rigid, metabolic-stable bioisostere of piperidine.

Executive Summary

4-Azaspiro[2.3]hexane (N adjacent to the spiro center) is structurally distinct from the more common 5-azaspiro[2.3]hexane.[1] Its unique geometry offers specific vector orientations for drug design, yet its synthesis has historically been challenging due to the high strain energy inherent in fusing a cyclopropane ring directly to the


-carbon of an azetidine.

Current literature and industrial practice favor constructive cyclopropanation strategies over intramolecular cyclization of cyclopropane precursors. This guide compares the two primary variations of this strategy:

  • The Tebbe/Petasis Olefination Route: The standard for multigram synthesis of the parent scaffold.

  • The Elimination-Cyclopropanation Route: A specialized approach for accessing C6-functionalized derivatives.

Structural & Nomenclature Distinction

Before selecting a method, ensure the target is the 4-aza isomer.

  • 4-Azaspiro[2.3]hexane: Nitrogen is attached directly to the spiro quaternary carbon.[1] (High steric constraint, unique basicity).

  • 5-Azaspiro[2.3]hexane: Nitrogen is separated from the spiro center by one methylene unit. (More flexible, easier to synthesize via traditional alkylation).

Feature4-Azaspiro[2.3]hexane5-Azaspiro[2.3]hexane
Structure N adjacent to Spiro CN opposite to Spiro C
Primary Challenge Forming spiro-linkage at N-

-position
Ring closure of azetidine
Key Precursor 3-Methyleneazetidine1,1-Bis(halomethyl)cyclopropane

Method A: The Tebbe/Petasis Olefination Route (Standard)

Best for: Multigram scale-up (up to 50g+), parent scaffold, and simple N-protected derivatives. Mechanism: This route constructs the spiro system by installing the cyclopropane ring onto an existing azetidine core. It bypasses the difficulty of closing a strained azetidine ring onto a cyclopropane.

Workflow Diagram

TebbeRoute Start N-Boc-3-azetidinone Step1 Olefination (Tebbe or Petasis) Start->Step1 Cp2TiCH2ClAlMe2 or Cp2TiMe2 Inter N-Boc-3-methyleneazetidine Step1->Inter Step2 Cyclopropanation (Simmons-Smith) Inter->Step2 ZnEt2, CH2I2 (DCM, 0°C to RT) Product N-Boc-4-azaspiro[2.3]hexane Step2->Product >90% Yield

Figure 1: The standard constructive route for 4-azaspiro[2.3]hexane synthesis.

Detailed Protocol

Step 1: Olefination of N-Boc-3-azetidinone

  • Reagents: Tebbe reagent is preferred for scale; Petasis reagent (

    
    ) is safer but requires heating.
    
  • Critical Control: The exocyclic double bond is prone to polymerization. Isolate rapidly.

  • Protocol Insight: For deuterated analogs, use deuterated Petasis reagent (

    
    ) to install the 
    
    
    
    handle.

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ) in Dichloromethane (DCM).
  • Procedure:

    • Cool N-Boc-3-methyleneazetidine solution in DCM to 0°C.

    • Add

      
       (1.0 M in hexanes) dropwise (exothermic).
      
    • Add

      
       dropwise.
      
    • Stir at RT for 12–16 h.

    • Quench: Careful addition of saturated

      
      .
      
  • Safety Note: On large scale, the exotherm of organozinc formation is significant. Use active cooling and controlled addition rates.

Performance Metrics
  • Yield: High (85–95% for cyclopropanation).

  • Scalability: Demonstrated up to 52g batches [1].

  • Purity: Crystallization often sufficient; chromatography minimal.

Method B: The Elimination-Cyclopropanation Route (Functionalized)

Best for: Accessing C6-functionalized derivatives (e.g., 6-alkoxy, 6-aryl) which are inaccessible via Method A due to the lack of substituted azetidinone precursors. Mechanism: Relies on synthesizing a substituted azetidinyl-methanol, eliminating it to form a substituted enamine, and then cyclopropanating.

Workflow Diagram

FuncRoute Start Functionalized Acyclic Amine Step1 Ring Closure Start->Step1 Inter1 3-Substituted Azetidin-2-ylmethanol Step1->Inter1 Step2 Activation & Elimination (Tosylation/DBU) Inter1->Step2 Inter2 Substituted Azetidine Enamine Step2->Inter2 Step3 Cyclopropanation Inter2->Step3 ZnEt2/CH2I2 Product 6-Substituted-4-azaspiro[2.3]hexane Step3->Product Low-Mod Yield

Figure 2: Route for accessing C6-functionalized derivatives.

Technical Nuances
  • Precursor Synthesis: Unlike Method A, this starts with acyclic amines to build a 3-substituted azetidine core first.

  • The Bottleneck: The elimination step to form the enamine (Inter2) is often low-yielding (approx. 12–30%) due to competing ring-opening or polymerization of the strained enamine [2].

  • Utility: While lower yielding, it is currently the only established route for placing substituents on the cyclopropane ring (C6 position) of the 4-aza scaffold.

Comparative Analysis

MetricMethod A: Tebbe/Petasis RouteMethod B: Elimination Route
Target Scope Parent scaffold, N-substitutionsC6-functionalized analogs
Overall Yield High (>60% over 2 steps) Low (<20% over 3 steps)
Scalability Excellent (Multigram/Kg ready)Poor (Discovery scale only)
Reagent Cost Moderate (Tebbe reagent is pricey)Low to Moderate
Safety Profile Manageable (Std. organozinc hazards)High (Unstable enamines)
Key Reference Galavskyy et al. (2024) [1]ChemRxiv (2024) [2]

Conclusion & Recommendation

  • For Drug Discovery (Scaffold Sourcing): Use Method A . It is robust, scalable, and provides the core building block (N-Boc-4-azaspiro[2.3]hexane) in high purity. This intermediate can be deprotected and functionalized at the nitrogen to generate libraries.

  • For SAR Exploration (Core Modification): Use Method B only if C6-substitution is strictly required for potency/selectivity. Be prepared for extensive purification and low throughput.

References

  • Galavskyy, S. et al. "4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation." The Journal of Organic Chemistry, 2024. Link

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv, 2024. Link

  • Lemaire, S. et al. (Contextual comparison for 5-azaspiro synthesis). Tetrahedron, 2025.

Sources

Spectroscopic Confirmation of 4-Azaspiro[2.3]hexane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis to Confirm 4-Azaspiro[2.3]hexane Structure Content Type: Publish Comparison Guide

Executive Summary

The 4-azaspiro[2.3]hexane scaffold has emerged as a high-value bioisostere for piperidine in drug discovery, offering altered lipophilicity (LogP), reduced basicity, and novel exit vectors for substituent placement.[1][2] However, confirming its structure presents a unique challenge: distinguishing the 4-aza isomer (nitrogen attached directly to the spiro center) from the more common 5-aza isomer (nitrogen one carbon removed) or fused bicyclic impurities.

This guide objectively compares the efficacy of spectroscopic modalities—1D NMR, 2D NMR, and X-Ray Crystallography —in validating this strained spirocyclic system. It provides a self-validating workflow for researchers to definitively prove the spiro[2.3] connectivity.

Part 1: Comparative Analysis of Analytical Modalities

In the structural elucidation of 4-azaspiro[2.3]hexane, not all methods are equal. The following analysis compares the "resolution power" of standard techniques against the specific challenges of this scaffold.

FeatureMethod A: 1D NMR (

H/

C)
Method B: Advanced 2D NMR (HMBC/NOESY) Method C: Single Crystal XRD
Primary Utility Purity assessment & functional group check.Definitive connectivity & regiochemistry. Absolute configuration & 3D geometry.
Resolution of Isomers Low. 4-aza and 5-aza isomers have similar proton counts and multiplicities.High. Unambiguously links the spiro carbon to the nitrogen-bearing carbon.Ultimate. Direct visualization of the lattice.
Sample Requirement < 5 mg, solution state.[2]10–20 mg, solution state.High-quality single crystal required.
Throughput High (Minutes).Medium (Hours).Low (Days/Weeks).
Verdict Insufficient for de novo confirmation. The Industry Standard. Required for solution-phase proof.The "Gold Standard" but often impractical for screening.
The Structural Challenge: 4-Aza vs. 5-Aza

The core difficulty lies in the spiro center. In 4-azaspiro[2.3]hexane , the nitrogen is adjacent to the spiro carbon (


). In 5-azaspiro[2.3]hexane , a methylene group separates them.
  • 1D NMR Failure Mode: Both isomers exhibit high-field cyclopropane signals (0.5–1.0 ppm) and deshielded azetidine signals. Without a reference standard, chemical shift prediction alone is often ambiguous due to ring strain anisotropy.

  • 2D NMR Solution: HMBC (Heteronuclear Multiple Bond Correlation) can detect the 3-bond coupling (

    
    ) from the cyclopropane protons to the azetidine carbons across the spiro center.
    
Part 2: The Self-Validating Analytical Protocol

Objective: To confirm the 4-azaspiro[2.3]hexane connectivity with >99% confidence without X-ray data.

Step 1: 1D Proton Screening (The "Fingerprint" Check)
  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
  • Key Observation: Look for the distinct separation of ring systems.

    • Cyclopropane Region (0.4 – 1.2 ppm): Should appear as complex multiplets (typically 4H total). The high-field shift is characteristic of the magnetic anisotropy of the 3-membered ring.

    • Azetidine Region (3.0 – 4.5 ppm): The

      
      -protons (adjacent to N) will be significantly deshielded. In the 4-aza system, the protons at position 5 are distinct from position 6.
      
  • Red Flag: If the cyclopropane signals appear as a clean triplet/quartet pattern typical of an ethyl group, re-evaluate for ring-opening impurities.

Step 2: The "Bridge" Experiment (HMBC)

This is the critical step to rule out the 5-aza isomer.

  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Target Interaction: Look for correlations from the Cyclopropane Protons (

    
    ) to the Azetidine Carbon  (
    
    
    
    -C).
    • In 4-azaspiro[2.3]hexane: The spiro carbon is quaternary (

      
      ). You should see correlations from 
      
      
      
      to the spiro
      
      
      (
      
      
      ) and potentially weak correlations to the azetidine
      
      
      -C (
      
      
      ).
    • Differentiation: In the 5-aza isomer, the connectivity path is longer, altering the correlation pattern. The definitive proof is the

      
      C shift of the spiro carbon .
      
    • Spiro Carbon Shift: In 4-azaspiro systems, the spiro carbon is directly attached to N, shifting it downfield (~30-40 ppm range) compared to the all-carbon spiro center of the 5-aza analog.

Step 3: Nitrogen Proximity Confirmation (NOESY/ROESY)
  • If the nitrogen is substituted (e.g., N-Boc or N-alkyl), a NOESY experiment showing spatial proximity between the substituent protons and the cyclopropane protons confirms the 4-position (closer proximity) vs the 5-position (further away).

Part 3: Visualization of Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to confirm the structure.

G cluster_0 4-Azaspiro[2.3]hexane Structure N4 N (Pos 4) C_spiro C (Spiro) N4->C_spiro C_cyclo Cyclopropane CH2 C_spiro->C_cyclo C_azet Azetidine CH2 (Pos 5/6) C_spiro->C_azet C_cyclo->C_cyclo Ring HMBC HMBC Experiment (Long Range C-H) C_cyclo->HMBC Source H C_azet->N4 HMBC->C_spiro Strong 2J Corr (Defines Spiro) HMBC->C_azet Weak 3J Corr (Defines Connectivity) Confirmation CONFIRMED: 4-Azaspiro Connectivity HMBC->Confirmation Pattern Match

Caption: HMBC correlation logic. The key is detecting the coupling from cyclopropane protons to the spiro carbon (quaternary) and confirming the spiro carbon's chemical shift is consistent with N-adjacency.

Part 4: Representative Spectral Data

The following data represents typical values for N-protected derivatives (e.g., N-Boc-4-azaspiro[2.3]hexane), which are common intermediates.

NucleusSignal TypeChemical Shift (

ppm)
Structural Assignment

H
Multiplet0.40 – 1.10 Cyclopropane (

):
Highly shielded due to ring current/strain.

H
Triplet/Multiplet2.20 – 2.50 Azetidine (

):
Adjacent to spiro center.

H
Triplet/Multiplet3.60 – 4.00 Azetidine (

):
Adjacent to Nitrogen (deshielded).

C
Quaternary (

)
~30.0 – 45.0 Spiro Carbon: Shift varies by N-substituent but distinct from simple cycloalkanes.

C

~7.0 – 15.0 Cyclopropane Carbons: Characteristic high-field resonance.

Note: Shifts are solvent and substituent dependent.[3] Values derived from N-Boc derivatives [1].

References
  • Galavskyy, S., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. Available at: [Link]

  • Burkhardt, A., et al. (2025).[1][4] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes. Angewandte Chemie International Edition. Available at: [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.